molecular formula C14H11FO2 B6377776 5-(5-Fluoro-2-methylphenyl)-2-formylphenol CAS No. 1261994-37-9

5-(5-Fluoro-2-methylphenyl)-2-formylphenol

Cat. No.: B6377776
CAS No.: 1261994-37-9
M. Wt: 230.23 g/mol
InChI Key: XCUOSYZQPIAUIA-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-2-formylphenol is an organic compound that features a phenolic structure with a formyl group and a fluorinated methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylphenol.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the formylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(5-Fluoro-2-methylphenyl)-2-carboxyphenol.

    Reduction: 5-(5-Fluoro-2-methylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-2-formylphenol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its phenolic and fluorinated structure.

    Pathways Involved: The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: A structurally similar compound with a hydroxyl group instead of a formyl group.

    5-Fluoro-2-methoxyphenylboronic Acid: Another fluorinated compound with a boronic acid group.

Uniqueness

    Functional Groups:

    Chemical Properties: The combination of these functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity.

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-5-12(15)7-13(9)10-3-4-11(8-16)14(17)6-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUOSYZQPIAUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685099
Record name 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-37-9
Record name 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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